molecular formula C9H16O4 B13346530 (R)-2-(2-Ethoxy-2-oxoethyl)pentanoic acid

(R)-2-(2-Ethoxy-2-oxoethyl)pentanoic acid

Cat. No.: B13346530
M. Wt: 188.22 g/mol
InChI Key: CEKFSABWQPHEHK-SSDOTTSWSA-N
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Description

®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid is a chiral organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid typically involves the esterification of a suitable precursor followed by hydrolysis. One common method is the reaction of ®-2-pentanol with ethyl oxalyl chloride under basic conditions to form the ester, which is then hydrolyzed to yield the desired acid.

Industrial Production Methods

Industrial production of ®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways.

    Medicine: Explored for its therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(2-Methoxy-2-oxoethyl)pentanoic acid
  • ®-2-(2-Propoxy-2-oxoethyl)pentanoic acid
  • ®-2-(2-Butoxy-2-oxoethyl)pentanoic acid

Uniqueness

®-2-(2-Ethoxy-2-oxoethyl)pentanoic acid is unique due to its specific ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

(2R)-2-(2-ethoxy-2-oxoethyl)pentanoic acid

InChI

InChI=1S/C9H16O4/c1-3-5-7(9(11)12)6-8(10)13-4-2/h7H,3-6H2,1-2H3,(H,11,12)/t7-/m1/s1

InChI Key

CEKFSABWQPHEHK-SSDOTTSWSA-N

Isomeric SMILES

CCC[C@H](CC(=O)OCC)C(=O)O

Canonical SMILES

CCCC(CC(=O)OCC)C(=O)O

Origin of Product

United States

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